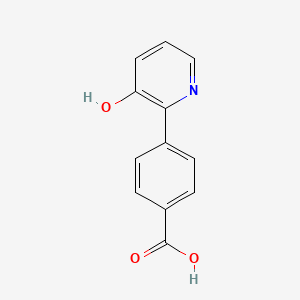

2-(4-Carboxyphenyl)-3-hydroxypyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-hydroxypyridin-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-10-2-1-7-13-11(10)8-3-5-9(6-4-8)12(15)16/h1-7,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHMJSQINYLEMRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=C(C=C2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20682766 | |

| Record name | 4-(3-Hydroxypyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261937-73-8 | |

| Record name | 4-(3-Hydroxypyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 4 Carboxyphenyl 3 Hydroxypyridine

Established Synthetic Pathways for 3-Hydroxypyridine (B118123) Derivatives

The synthesis of the 3-hydroxypyridine scaffold, the central ring system of 2-(4-Carboxyphenyl)-3-hydroxypyridine, can be achieved through several established routes. These methods often build the pyridine (B92270) ring from acyclic or other heterocyclic precursors.

Utilization of Maltol (B134687) and Related Pyrone Precursors

A common and effective strategy for synthesizing 3-hydroxypyridin-4-one derivatives involves the ring transformation of γ-pyrones, such as maltol. nih.govresearchgate.net This method leverages the reaction of the pyrone precursor with a primary amine, which displaces the ring oxygen atom with nitrogen to form the corresponding pyridinone.

The general reaction involves heating maltol or a related pyrone with a suitable primary amine. nih.gov For instance, reacting maltol with allylamine (B125299) in refluxing water yields 1-allyl-2-methyl-3-hydroxypyridin-4-one. nih.gov The conversion proceeds via a Michael addition of the amine, followed by ring-opening and subsequent ring-closure to form the pyridinone ring. nih.gov

To enhance reaction scope and yield, particularly with less reactive amines, the hydroxyl group of maltol can be protected, often as a benzyl (B1604629) ether (benzyl maltol). nih.gov This protected precursor reacts with amines, and the benzyl group is subsequently removed. A key advantage of the benzyl group is its facile removal by catalytic hydrogenation under various conditions (acidic, neutral, or basic) to yield the final 3-hydroxypyridin-4-one as its salt. nih.gov

Table 1: Synthesis of 3-Hydroxypyridin-4-one Derivatives from Maltol

| Precursor | Amine | Conditions | Product | Citation |

|---|---|---|---|---|

| Maltol | Allylamine | Water, Reflux | 1-allyl-2-methyl-3-hydroxypyridin-4-one | nih.gov |

| Benzylated Maltol | Various primary amines | Varies | 1-substituted-2-methyl-3-benzyloxypyridin-4-one | nih.gov |

It is noteworthy that related furan (B31954) derivatives can also serve as precursors. For example, 2-acylfurans can be treated with ammonia (B1221849) at high temperatures (130-300°C) and pressures to produce various 3-hydroxypyridine derivatives, offering a pathway to a diverse range of substitution patterns. google.com

Derivatization via Aminobenzoic Acid Intermediates

The synthesis of 2-aryl-3-hydroxypyridine structures can also be approached using intermediates derived from aminobenzoic acids. While a direct, one-step synthesis of this compound from 4-aminobenzoic acid is not prominently documented, multi-component reactions represent a powerful strategy. For example, a one-pot, three-component reaction involving 2-aminobenzoic acid, 2-hydroxybenzaldehyde, and an arylboronic acid can be used to construct complex boron heterocycles, showcasing the utility of aminobenzoic acid as a building block. researchgate.net

A more direct, though multi-stage, conceptual pathway involves the construction of the pyridine ring from non-pyridine starting materials. For instance, processes exist to produce 2-amino-3-hydroxypyridines from furan-2-carboxylic acid derivatives. google.com This involves reacting the furan derivative with ammonia in the presence of an acid catalyst at high temperatures (100-300°C). google.com The resulting 2-amino-3-hydroxypyridine (B21099) can then, in principle, be further modified. Another route starts from furfural, which undergoes a ring-opening reaction with chlorine, followed by reaction with sulfamic acid and subsequent hydrolysis to yield 2-amino-3-hydroxypyridine. google.compatsnap.comgoogle.com The amino group at the 2-position could then potentially be replaced by the desired 4-carboxyphenyl group through a Sandmeyer-type reaction followed by a cross-coupling strategy.

Advanced Chemical Transformations and Functionalization Reactions

Once the core 2-aryl-3-hydroxypyridine structure is assembled, it can undergo various chemical transformations to modify its properties or prepare it for further reactions.

Catalytic Hydrogenation and Protecting Group Chemistry

Catalytic hydrogenation is a fundamental transformation for modifying pyridine rings. The pyridine ring of 3-hydroxypyridine derivatives can be reduced to the corresponding piperidine. This transformation is often challenging but can be achieved using specific catalysts and conditions. google.com For instance, homogeneous iridium catalysts have been successfully used for the selective hydrogenation of 3-hydroxypyridinium (B1257355) salts to yield piperidin-3-one (B1582230) derivatives. nih.gov Similarly, rhodium oxide (Rh₂O₃) has been reported as an effective catalyst for hydrogenating various functionalized pyridines under mild conditions (5 bar H₂, 40°C). rsc.org Platinum group metals are also effective, especially when the hydrogenation is carried out in a solvent like an aliphatic carboxylic acid anhydride (B1165640), which stabilizes the enol form of the hydroxypyridine as an ester during the reaction. google.com

Protecting group chemistry is crucial in the multi-step synthesis of complex molecules. As mentioned, the 3-hydroxyl group is often protected to prevent unwanted side reactions. The benzyl group is a common choice due to its stability and ease of removal via catalytic hydrogenation, a process that is orthogonal to many other synthetic transformations. nih.gov

Table 2: Catalytic Hydrogenation of Pyridine Derivatives

| Substrate Type | Catalyst | Conditions | Product Type | Citation |

|---|---|---|---|---|

| 3-Hydroxypyridinium Salts | Iridium complex | Homogeneous | Piperidin-3-one derivatives | nih.gov |

| 3- and 4-Hydroxypyridines | Platinum group metal | Acetic anhydride solvent, then hydrolysis | Hydroxypiperidines | google.com |

| Functionalized Pyridines | Rh₂O₃ | 5 bar H₂, 40°C, TFE solvent | Piperidines | rsc.org |

Cross-Coupling Strategies (e.g., Suzuki Coupling) for Phenyl Ring Introduction

The Suzuki-Miyaura cross-coupling reaction is a premier method for forming carbon-carbon bonds between aryl groups and is ideally suited for introducing the 4-carboxyphenyl substituent onto the pyridine ring. wikipedia.orgnih.gov The reaction typically couples an organohalide with an organoboron species in the presence of a palladium catalyst and a base. wikipedia.org

To synthesize this compound, this strategy would involve coupling a 2-halo-3-hydroxypyridine derivative (e.g., 2-bromo-3-hydroxypyridine) with 4-carboxyphenylboronic acid. The key components of this reaction are:

Palladium Catalyst : Complexes such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or catalysts generated in situ from Pd(OAc)₂ and phosphine (B1218219) ligands are commonly used. nih.govorganic-chemistry.org

Base : A base such as potassium carbonate, potassium phosphate, or sodium carbonate is required to activate the organoboron species for transmetalation. nih.govorganic-chemistry.org

Solvent : A mixture of an organic solvent like 1,4-dioxane (B91453) or toluene (B28343) and water is often employed. nih.gov

The Suzuki reaction is highly valued for its tolerance of a wide variety of functional groups, making it compatible with both the hydroxyl and carboxylic acid moieties present in the target molecule, although protection of these groups may sometimes be necessary to optimize yields. nih.gov

Selective Halogenation and Nitration Approaches

Selective functionalization of the pyridine ring at specific positions is a significant synthetic challenge.

Halogenation : Direct electrophilic halogenation of pyridine is difficult and often requires harsh conditions. However, novel methods have been developed for the highly regioselective 3-halogenation of pyridines. researchgate.netchemrxiv.org One advanced strategy involves a ring-opening, halogenation, and ring-closing sequence. The pyridine is first activated and transformed into a reactive Zincke imine intermediate. researchgate.netchemrxiv.org This dienamine intermediate then undergoes highly regioselective halogenation with electrophilic halogen sources like N-halosuccinimides (NCS, NBS, NIS) under mild conditions before the ring is closed to yield the 3-halopyridine. researchgate.netresearchgate.net This method provides a powerful tool for creating the 2-aryl-3-halopyridine precursor needed for Suzuki coupling.

Nitration : The introduction of a nitro group onto the pyridine ring is another important transformation, as the nitro group can be subsequently reduced to an amine or converted to other functionalities. The nitration of 3-hydroxypyridines can be achieved using fuming nitric acid in the presence of concentrated sulfuric acid. google.com This provides a route to nitrated derivatives which can be used to further functionalize the molecule. More recent developments in site-selective nitration, for example, the photocatalytic ipso-nitration of aryl germanes, highlight the ongoing research into achieving high selectivity in aromatic functionalization, a principle that is broadly applicable in complex molecule synthesis. nih.gov

Preparation of Structural Analogs and Isosteres of this compound

The synthesis of structural analogs and isosteres of this compound involves strategic modifications of the core pyridine ring, the phenyl substituent, and the carboxylic acid functional group. These modifications are crucial for exploring structure-activity relationships (SAR) in medicinal chemistry and materials science. The preparative strategies often leverage established synthetic routes for 3-hydroxypyridine derivatives and introduce diversity through the careful selection of starting materials and reagents.

A variety of synthetic approaches can be employed to generate analogs. These include the construction of the 3-hydroxypyridine core from acyclic precursors or the functionalization of pre-existing pyridine rings. For instance, methods for preparing general 3-hydroxypyridine derivatives often involve the treatment of 2-acylfurans with an ammonia source under elevated temperature and pressure. google.com While this method typically yields simpler alkyl-substituted 3-hydroxypyridines, it provides a foundation for more complex analogs.

Another relevant approach involves the synthesis of 2-aryl-3-hydroxypyridin-4(1H)-ones. urfu.ru This class of compounds shares the 2-aryl-3-hydroxy-pyridine substructure. The synthesis can be achieved through a two-stage process starting from 5-aroyl-3-(benzyloxy)-2-(het)aryl-4H-pyran-4-ones, which are reacted with ammonium (B1175870) acetate (B1210297) followed by debenzylation to yield the desired products. urfu.ru This highlights a pathway to introduce various aryl groups at the 2-position, which could be adapted for the synthesis of analogs of this compound.

Furthermore, processes for preparing [(3-hydroxypyridine-2-carbonyl)amino] alkanoic acids demonstrate methods for derivatizing the 2-position of the 3-hydroxypyridine core. google.com These methods can be adapted to introduce the 4-carboxyphenyl group or its analogs.

The preparation of isosteres, particularly for the carboxylic acid moiety, is a key strategy in drug design. Bioisosteric replacement of the carboxylic acid can modulate physicochemical properties such as acidity, lipophilicity, and metabolic stability. Common isosteres for carboxylic acids include tetrazoles, sulfonamides, and various electron-rich heterocycles. drughunter.comnih.gov The synthesis of these isosteres would typically involve coupling a pre-functionalized phenyl group (e.g., a phenyltetrazole or phenylsulfonamide) into the 2-position of the 3-hydroxypyridine ring using cross-coupling reactions or by constructing the pyridine ring with the isosteric group already in place.

The following tables detail some of the potential structural analogs and isosteres of this compound and the generalized synthetic strategies that could be employed for their preparation.

| Compound Name | Structure |

| This compound |  |

| 2-Ethyl-3-hydroxypyridine |  |

| 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-one |  |

| 3-(2-Hydroxyphenyl)pyridine |  |

| 2-Amino-3-hydroxypyridine |  |

| 3-Aryl-3-hydroxy-1-phenylpyrrolidine |  |

| [(3-Hydroxypyridine-2-carbonyl)amino]alkanoic acid |  |

Table 1: Structural Analogs of this compound and Synthetic Approaches

| Analog Type | Example Structure | General Synthetic Strategy | Key Features |

| Aryl Group Variation | 2-(3-Chlorophenyl)-3-hydroxypyridine | Suzuki or Stille coupling of a boronic acid/ester or stannane (B1208499) derivative of the desired arene with a 2-halo-3-hydroxypyridine derivative. Alternatively, construction of the pyridine ring from a precursor already containing the modified aryl group. | Modification of the phenyl ring substituents to alter electronic and steric properties. |

| Pyridine Ring Substitution | 2-(4-Carboxyphenyl)-5-methyl-3-hydroxypyridine | Ring synthesis from appropriately substituted acyclic precursors. For example, a modified Hantzsch pyridine synthesis or related condensation reactions. | Introduction of substituents on the pyridine ring to modulate basicity and lipophilicity. |

| Positional Isomers | 4-(4-Carboxyphenyl)-3-hydroxypyridine | Directed ortho-metalation of a 3-hydroxypyridine derivative followed by quenching with a suitable electrophile, or total synthesis designed to yield the specific regioisomer. | Alteration of the substitution pattern on the pyridine ring, which can significantly impact biological activity and physical properties. |

Table 2: Carboxylic Acid Isosteres of this compound and Synthetic Approaches

| Isostere | Example Structure | General Synthetic Strategy | Properties Compared to Carboxylic Acid |

| Tetrazole | 2-(4-(1H-Tetrazol-5-yl)phenyl)-3-hydroxypyridine | Synthesis of 4-cyanophenylboronic acid, followed by a Suzuki coupling with a 2-halo-3-hydroxypyridine derivative. The resulting nitrile is then converted to the tetrazole using sodium azide. | Similar acidity (pKa ~4.5-4.9), increased lipophilicity, and potential for enhanced binding affinity through hydrogen bonding. drughunter.com |

| Sulfonamide | N-(4-(3-Hydroxy-pyridin-2-yl)phenyl)methanesulfonamide | Synthesis of a 4-aminophenyl substituted 3-hydroxypyridine followed by reaction with a sulfonyl chloride. | Weaker acidity (pKa ~9-10), increased lipophilicity, and improved metabolic stability. drughunter.com |

| Acylsulfonamide | N-(Methylsulfonyl)-4-(3-hydroxy-pyridin-2-yl)benzamide | Preparation of the corresponding carboxylic acid, followed by conversion to the acylsulfonamide via activation and reaction with a sulfonamide. | Acidity comparable to carboxylic acids (pKa ~4-5) and can form multiple hydrogen bonds. drughunter.comnih.gov |

| Hydroxamic Acid | N-Hydroxy-4-(3-hydroxy-pyridin-2-yl)benzamide | Activation of the parent carboxylic acid (e.g., as an acid chloride or with a coupling agent) followed by reaction with hydroxylamine. | Can act as a metal chelator and may have a different hydrogen bonding profile. |

| 3-Hydroxyisoxazole | 2-(4-(3-Hydroxyisoxazol-5-yl)phenyl)-3-hydroxypyridine | Construction of the 3-hydroxyisoxazole ring from a β-ketoester precursor attached to the phenyl ring, which is then coupled to the pyridine core. | Planar structure with pKa values in the range of 4-5. nih.gov |

Coordination Chemistry and Metal Ion Interactions of 2 4 Carboxyphenyl 3 Hydroxypyridine

Ligand Design Principles and Chelation Modes of 3-Hydroxypyridine (B118123) Carboxylates

The design of 3-hydroxypyridine carboxylate ligands is predicated on the strategic placement of donor atoms to facilitate stable chelate ring formation with metal ions. The core of this design is the 3-hydroxypyridine moiety, where the vicinal arrangement of the pyridine (B92270) nitrogen and the hydroxyl group creates a favorable five-membered chelate ring upon deprotonation of the hydroxyl group. This N,O-bidentate binding is a common and stable coordination mode observed in related systems. researchgate.netnih.gov

The presence of a carboxylate group, as in 2-(4-Carboxyphenyl)-3-hydroxypyridine, adds significant versatility to the ligand. This group can remain a non-coordinating spectator, be involved in intermolecular hydrogen bonding, or, more significantly, act as a donor to a metal center. nih.gov The carboxylate functionality can coordinate in several modes:

Monodentate: One oxygen atom binds to a single metal center.

Bidentate Chelate: Both oxygen atoms bind to the same metal center.

Bridging: The carboxylate group links two or more metal centers, a crucial feature for the formation of coordination polymers and metal-organic frameworks (MOFs). mdpi.com

Furthermore, the chemistry of hydroxypyridine derivatives is influenced by keto-enol tautomerism. acs.org For 3-hydroxypyridine systems with a neighboring carboxylate group, an intramolecular hydrogen bond typically forms between the hydroxyl proton and a carboxylate oxygen, stabilizing the enol form. nih.govacs.org This interaction pre-organizes the ligand for chelation and influences the acidity of the donor groups. The combination of the robust N,O-chelation site and the versatile carboxylate linker makes ligands like this compound promising candidates for constructing complex coordination architectures.

Complexation with Biologically Relevant Metal Ions

The structural motifs present in this compound make it an effective chelator for a variety of metal ions, including those with significant biological roles.

While specific thermodynamic data for this compound are not widely reported, extensive research on the isomeric 3-hydroxy-4-pyridinones (HPs) provides a strong basis for understanding its potential as an iron(III) chelator. These compounds are known for their high and selective affinity for Fe(III), a hard Lewis acid that coordinates preferentially to oxygen donor atoms. mdpi.comscholaris.ca The 3-hydroxy-4-pyridinone ligands typically form highly stable, red-colored tris-chelate complexes with Fe(III) in a 3:1 ligand-to-metal ratio. scholaris.ca

The affinity of these ligands for iron is quantified by stability constants (log β) and pM values (or pFe³⁺), which represent the negative logarithm of the free metal ion concentration at physiological pH. For example, the hexadentate 3-hydroxypyridin-4-one ligand CP254 exhibits a conditional affinity constant (log K') for Fe(III) of 26.47 at pH 7.46, with a pFe³⁺ value of 27.24, indicating exceptionally strong iron binding. nih.gov Simpler bidentate HPs also show high affinity, with some having binding constants (log β₃) around 36. nih.gov This high stability is a direct result of the chelate effect and the favorable interaction between the hard Fe(III) center and the hard oxygen donors of the ligand. mdpi.com Studies show that iron(III) chelation can be rapid, achieving 80% capacity within an hour for some polymeric HP chelators. nih.gov

It is expected that this compound would also form stable complexes with Fe(III), likely involving chelation through its N,O-donor set. The carboxylate group could further stabilize the complex or link multiple iron centers.

Table 1: Thermodynamic Data for Iron(III) Complexation by Analogue Ligands

| Ligand | Parameter | Value | Conditions | Source |

|---|---|---|---|---|

| CP254 (Hexadentate 3-hydroxypyridin-4-one) | log K' | 26.47 | pH 7.46 | nih.gov |

| CP254 (Hexadentate 3-hydroxypyridin-4-one) | pFe³⁺ | 27.24 | - | nih.gov |

| Diethyl-3-hydroxypyridin-4-one (CP94) | log β₃ | 36 | - | nih.gov |

| Dimethyl-3-hydroxypyridin-4-one (CP20) | log β₃ | 36 | - | nih.gov |

The versatile coordination pocket of 3-hydroxypyridine derivatives also facilitates complexation with other first-row transition metals.

Copper(II): Studies on 3-hydroxy-4-pyridinone analogues show that they readily form stable complexes with Cu(II). mdpi.comnih.gov Typically, two bidentate ligands coordinate to form a tetracoordinate, planar [Cu(L)₂] complex. nih.gov The stability of these copper complexes is high, though generally lower than that of the corresponding Fe(III) complexes, allowing for ligand selectivity. mdpi.com Research on related hydroxyl pyridine ligands has demonstrated the formation of both mononuclear and polynuclear copper complexes, with coordination geometries including square planar and square pyramidal. nih.gov

Zinc(II): Zinc(II) has been shown to coordinate with 3-hydroxypyridine. In the complex [Zn(quin)₂(3-Py-OH)₂], the 3-hydroxypyridine acts as a monodentate ligand, binding through its nitrogen atom, resulting in a six-coordinate, distorted octahedral geometry around the zinc center. mdpi.com Studies on 3-hydroxy-4-pyridinones also confirm complexation with Zn(II). nih.gov

Manganese(III): A close analogue, 3-hydroxy-2-pyridinecarboxylic acid, has been used to synthesize a Mn(III) complex, demonstrating the ability of this ligand scaffold to stabilize higher oxidation states of manganese. researchgate.net

Nickel(II): Nickel(II) complexes with related pyridine-based alcohol ligands have also been characterized, suggesting that this compound would similarly coordinate with Ni(II). nih.gov

The coordination chemistry of this compound extends to heavier metal ions.

Cadmium(II) and Mercury(II): The interaction of the closely related 3-hydroxypicolinic acid (3-OHpicH) with cadmium(II) and mercury(II) has been investigated in detail. researchgate.net With Cd(II), various coordination modes were observed in the solid state, including bidentate N,O-chelation and monodentate binding through a carboxylate oxygen. These interactions lead to the formation of dimeric and polymeric structures. researchgate.net Similarly, mercury(II) forms complexes with picolinic acid derivatives, often resulting in polymeric structures. researchgate.net

Lanthanide(III) Ions: While specific studies with this compound are lacking, the related 4-hydroxypyridine-2,6-dicarboxylic acid has been successfully used to synthesize coordination polymers with Nd(III), Gd(III), Dy(III), and Er(III). nih.gov This indicates that the pyridine carboxylate framework is highly suitable for coordinating with lanthanide ions, which favor oxygen-donor ligands.

Self-Assembly into Coordination Polymers and Metal-Organic Frameworks (MOFs)

The bifunctional nature of this compound, possessing both a chelating site and a carboxylate linker, makes it an ideal building block (or "linker") for the self-assembly of supramolecular structures. nih.gov When combined with metal ions (or "nodes"), such linkers can spontaneously form extended, ordered networks known as coordination polymers or, if porous, Metal-Organic Frameworks (MOFs). nih.gov

The final architecture of the resulting network is directed by the coordination geometry of the metal ion and the connectivity and orientation of the ligand's donor sites. Analogue systems provide clear examples of this principle. For instance, 4-hydroxypyridine-2,6-dicarboxylic acid reacts with Zn(II) and Nd(III) to form 2D and 3D coordination polymers, respectively. nih.gov The carboxylate groups bridge metal centers to extend the structure, while the hydroxypyridine moiety participates in coordination. Similarly, ligands containing a carboxyphenyl group have been shown to form 1D polymeric chains with Cu(II), where the carboxylate group of one ligand bridges to an adjacent metal center. mdpi.comresearchgate.net These examples strongly suggest that this compound could be employed to generate novel 1D, 2D, or 3D coordination polymers with tailored properties.

Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional structure of coordination complexes. While a crystal structure for a complex of this compound itself is not available in the reviewed literature, the crystallographic analyses of numerous analogue complexes provide a clear picture of its potential coordination architectures.

In the zinc complex with 3-hydroxypyridine, [Zn(quin)₂(3-Py-OH)₂], each zinc ion is in a trans octahedral environment. The molecules are linked into layers through strong O-H···O hydrogen bonds involving the hydroxyl group and a non-coordinated carboxylate oxygen from a neighboring molecule. mdpi.com

Cadmium(II) complexes of 3-hydroxypicolinic acid reveal remarkable structural diversity. In one dimeric structure, [CdI(3-OHpic)(3-OHpicH)(H₂O)]₂, the cadmium centers are bridged by iodide ions. One ligand acts as a bidentate N,O-chelate, while the other binds as a zwitterion in a monodentate fashion through a carboxylate oxygen. researchgate.net In another complex, [Cd(3-OHpic)₂], the ligands are both N,O-chelating and bridging, creating a 1D polymeric chain. researchgate.net

Copper(II) complexes with hydroxyl pyridine derivatives can form 1D chains where dinuclear units are linked by bridging anions. nih.gov The carboxylate group of ligands like 2-(carboxyphenyl)iminodiacetate has been shown to adopt a syn-anti bridging conformation to connect copper centers into a 1D zig-zag polymer. mdpi.comresearchgate.net

With lanthanides, the related 4-hydroxypyridine-2,6-dicarboxylic acid forms a 2D coordination polymer with Nd(III) featuring a (4,4) grid topology. nih.gov

These examples highlight the diverse structural possibilities, from simple mononuclear complexes stabilized by hydrogen bonding to intricate 1D, 2D, and 3D polymeric networks driven by the bridging capability of the carboxylate group.

Table 2: Summary of Crystallographic Findings for Analogue Ligand Complexes

| Analogue Ligand | Metal Ion | Coordination Geometry/Architecture | Source |

|---|---|---|---|

| 3-Hydroxypyridine | Zn(II) | Distorted octahedron; forms H-bonded layers | mdpi.com |

| 3-Hydroxypicolinic acid | Cd(II) | Halogen-bridged dimers and 1D coordination polymers | researchgate.net |

| 2-(Hydroxyethyl)pyridine | Cu(II) | Square pyramid; forms 1D chains | nih.gov |

| 4-Hydroxypyridine-2,6-dicarboxylic acid | Nd(III) | 2D coordination polymer with (4,4) grid topology | nih.gov |

| 2-(Carboxyphenyl)iminodiacetic acid | Cu(II) | 1D zig-zag coordination polymer via carboxylate bridges | mdpi.comresearchgate.net |

Influence of Ligand Conformation on Network Dimensionality and Topology

The conformation of the this compound ligand plays a pivotal role in dictating the final dimensionality and topology of the coordination network. The rotational freedom around the C-C bond connecting the phenyl and pyridine rings allows the ligand to adopt various spatial orientations, which, in turn, influences how it bridges metal centers.

The interplay between the coordination preferences of the metal ion and the conformational flexibility of the ligand can lead to the formation of structures with different dimensionalities, ranging from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks. For instance, a more planar conformation of the ligand might facilitate the formation of extended 2D sheets, whereas a twisted conformation could promote the development of helical 1D chains or intricate 3D networks.

The topology of the resulting network is also directly linked to the ligand's conformation. Different conformers can act as nodes with varying connectivity and directionality, leading to a wide array of network topologies. This adaptability is a key feature in the rational design of functional materials, as the network's topology can significantly impact its properties, such as porosity, stability, and catalytic activity. While specific studies detailing the precise conformational effects for this compound are still emerging, the principles observed in analogous systems with similar rotational freedom are highly relevant. For example, in coordination polymers based on flexible terpyridine ligands, subtle changes in torsion angles have been shown to direct the assembly from a simple 1D chain to a complex 3D framework.

Spectroscopic Characterization of Metal-Ligand Complexes

The formation of complexes between this compound and various metal ions can be effectively monitored and characterized using a suite of spectroscopic techniques, including Infrared (IR), Ultraviolet-Visible (UV-Vis), and fluorescence spectroscopy. These methods provide valuable insights into the coordination environment of the metal ion and the nature of the metal-ligand interactions.

Infrared (IR) Spectroscopy:

IR spectroscopy is a powerful tool for probing the coordination of the ligand to the metal center. The deprotonation and coordination of the carboxylic acid group are typically evidenced by a significant shift in the characteristic C=O stretching frequency. In the free ligand, the ν(C=O) of the carboxylic acid appears at a specific wavenumber. Upon coordination to a metal ion, this band shifts to lower frequencies, and the broad O-H stretch of the carboxylic acid dimer disappears, indicating the formation of a metal-carboxylate bond.

Furthermore, changes in the vibrational modes of the pyridine ring can signify its involvement in coordination. The C=N and C-N stretching vibrations within the pyridine ring are sensitive to coordination with a metal ion, often exhibiting shifts to lower or higher frequencies depending on the nature of the interaction. jocpr.com The coordination of the 3-hydroxy group can also be inferred from shifts in the C-O stretching and O-H bending vibrations.

Interactive Data Table: Illustrative IR Spectral Shifts upon Complexation

| Functional Group | Free Ligand (cm⁻¹) | Complexed Ligand (cm⁻¹) | Interpretation |

| Carboxylic Acid C=O | ~1700 | ~1610-1550 (asymmetric) & ~1420-1350 (symmetric) | Deprotonation and coordination of the carboxylate group. |

| Pyridine C=N | ~1580 | Shifted | Involvement of the pyridine nitrogen in coordination. |

| Pyridine C-N | ~1455 | Shifted to lower frequency | Coordination of the pyridine nitrogen. jocpr.com |

| Phenolic C-O | ~1250 | Shifted | Coordination of the hydroxyl group. |

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides information about the electronic transitions within the ligand and the metal-ligand complexes. The free this compound ligand typically exhibits absorption bands in the UV region corresponding to π→π* and n→π* transitions within the aromatic rings. nih.gov

Upon complexation with a metal ion, new absorption bands may appear, or existing bands may shift. The appearance of new bands in the visible region can often be attributed to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. For transition metal complexes, d-d transitions, which are typically weak, may also be observed. jocpr.com The position and intensity of these bands can provide information about the geometry of the coordination sphere and the nature of the electronic interaction between the metal and the ligand. For instance, studies on similar Schiff base complexes have shown that the electronic spectra can indicate the coordination geometry, such as distorted octahedral. jocpr.com

Luminescence Spectroscopy:

Luminescent metal-organic frameworks are of great interest for applications in sensing and optoelectronics. The fluorescence or phosphorescence properties of complexes containing this compound are influenced by both the ligand itself and the coordinated metal ion. The ligand may possess intrinsic fluorescence, which can be quenched or enhanced upon coordination to a metal ion.

Certain metal ions, particularly d¹⁰ metals like Zn(II) and Cd(II), are known to form highly luminescent complexes. The emission properties of these complexes are often attributed to ligand-centered transitions, which can be modulated by the metal ion's ability to increase the rigidity of the ligand and reduce non-radiative decay pathways. The luminescence of these complexes can be sensitive to the presence of certain molecules, making them potential candidates for chemical sensors.

Advanced Spectroscopic and Structural Characterization of 2 4 Carboxyphenyl 3 Hydroxypyridine and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 2-(4-Carboxyphenyl)-3-hydroxypyridine in solution. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra, along with advanced 2D NMR experiments, allows for the complete assignment of all signals and provides information on the molecule's preferred conformation.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for each of the seven aromatic protons, in addition to labile protons from the hydroxyl and carboxylic acid groups. The protons on the pyridine (B92270) ring are anticipated to appear as multiplets, influenced by their electronic environment and coupling to adjacent protons. The phenyl ring protons would likely present as a typical AA'BB' system, with two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The chemical shifts of the hydroxyl and carboxylic acid protons are highly dependent on the solvent, concentration, and temperature, and are expected to be broad singlets.

The ¹³C NMR spectrum should display 12 distinct signals, corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate at the lowest field (furthest downfield), typically in the 165-180 ppm range. wisc.edu The carbons attached to the electronegative oxygen and nitrogen atoms (C2, C3) would also be significantly downfield-shifted. The remaining aromatic carbons would appear in the typical range of 110-150 ppm.

Table 4.1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Predicted values based on analogous compounds like 3-hydroxypyridine (B118123) and 2-phenylpyridine (B120327) derivatives in DMSO-d₆) rsc.orgchemicalbook.comchemicalbook.comspectrabase.com

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Carboxyl (-COOH) | 12.0 - 13.5 (broad s) | ~167 |

| Hydroxyl (-OH) | 9.5 - 10.5 (broad s) | - |

| Pyridine C2 | - | ~145 |

| Pyridine C3 | - | ~155 |

| Pyridine H4/C4 | ~7.3 (dd) | ~125 |

| Pyridine H5/C5 | ~7.2 (dd) | ~127 |

| Pyridine H6/C6 | ~8.1 (dd) | ~140 |

| Phenyl C1' | - | ~138 |

| Phenyl H2'/H6'/C2'/C6' | ~8.0 (d) | ~129 |

| Phenyl H3'/H5'/C3'/C5' | ~7.9 (d) | ~130 |

| Phenyl C4' | - | ~132 |

s = singlet, d = doublet, dd = doublet of doublets

Advanced NMR Techniques for Stereochemical and Conformational Studies

While 1D NMR provides initial data, two-dimensional (2D) NMR techniques are crucial for unambiguous signal assignment and detailed structural analysis.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be used to confirm the connectivity of adjacent protons on the pyridine ring (H4-H5-H6) and the phenyl ring (H2'-H3' and H5'-H6').

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum (e.g., H4 to C4, H5 to C5, etc.).

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of whether they are bonded. A NOESY or ROESY spectrum could provide information about the molecule's conformation, specifically the rotational orientation (dihedral angle) of the phenyl ring relative to the pyridine ring by observing spatial correlations between their respective protons (e.g., between H6 and H2'/H6').

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of chemical bonds. aps.org These methods are particularly sensitive to hydrogen bonding and are effective for studying coordination events.

Identification of Key Functional Groups and Hydrogen Bonding Networks

The IR and Raman spectra of this compound would be characterized by specific vibrational modes corresponding to its functional groups. The most prominent feature in the IR spectrum is expected to be a very broad absorption band in the 2500-3300 cm⁻¹ region, which arises from the O-H stretching vibrations of the carboxylic acid dimer and the phenolic hydroxyl group, both involved in strong hydrogen bonding. mewaruniversity.org The C=O stretching vibration of the carboxylic acid would likely appear as a strong, sharp band around 1700 cm⁻¹. Vibrations corresponding to the aromatic C=C and C=N bonds of the pyridine and phenyl rings are expected in the 1400-1650 cm⁻¹ region. nih.gov

Table 4.2: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) | Notes |

| O-H stretch (H-bonded) | 2500 - 3300 | Strong, Broad | Weak | Carboxylic acid and phenol (B47542) OH |

| Aromatic C-H stretch | 3000 - 3100 | Medium | Strong | Pyridine and phenyl rings |

| C=O stretch | 1680 - 1710 | Strong | Medium | Carboxylic acid group |

| Aromatic C=C/C=N stretch | 1400 - 1650 | Medium-Strong | Strong | Ring stretching modes |

| C-O stretch | 1200 - 1300 | Strong | Weak | Phenolic C-O bond |

| O-H bend | 1300 - 1440 | Medium | Weak | In-plane bend |

The presence of both a hydrogen-bond donor (-OH) and acceptors (pyridine N, carbonyl O) allows for significant intra- and intermolecular hydrogen bonding, which influences the position and shape of the O-H and C=O stretching bands, typically causing broadening and a shift to lower frequencies.

Monitoring of Coordination Events via Vibrational Shifts

When this compound acts as a ligand and coordinates to a metal ion, its vibrational spectrum undergoes predictable changes. Deprotonation of the carboxylic acid group to form a carboxylate anion upon coordination would be evident in the IR spectrum. The sharp C=O stretch at ~1700 cm⁻¹ would disappear and be replaced by two new bands: a strong asymmetric stretching band (νₐₛ(COO⁻)) around 1550-1620 cm⁻¹ and a weaker symmetric stretching band (νₛ(COO⁻)) around 1380-1420 cm⁻¹. mdpi.com

Furthermore, if the pyridine nitrogen atom coordinates to the metal center, the vibrational modes of the pyridine ring would be affected. Key ring stretching bands, particularly those around 1580-1610 cm⁻¹, often shift to higher wavenumbers (a "blue shift") upon coordination, providing clear evidence of the metal-nitrogen interaction. nih.govrsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₁₂H₉NO₃, with a calculated molecular weight of approximately 215.20 g/mol . cymitquimica.com High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement.

Under electron ionization (EI), the molecule would produce a molecular ion peak (M⁺•) at m/z ≈ 215. The fragmentation pattern would be dictated by the stability of the resulting fragments. Plausible fragmentation pathways for aromatic carboxylic acids include: libretexts.orgmiamioh.edu

Loss of a hydroxyl radical (•OH): Resulting in a fragment at [M-17]⁺.

Loss of a carboxyl group (•COOH): Resulting in a fragment at [M-45]⁺.

Decarboxylation (loss of CO₂): This is a very common fragmentation for aromatic carboxylic acids, leading to a prominent peak at [M-44]⁺•.

Table 4.3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (predicted) | Proposed Fragment | Formula | Notes |

| 215 | Molecular Ion | [C₁₂H₉NO₃]⁺• | M⁺• |

| 198 | [M - OH]⁺ | [C₁₂H₈NO₂]⁺ | Loss of hydroxyl radical |

| 171 | [M - CO₂]⁺• | [C₁₁H₉NO]⁺• | Loss of carbon dioxide (decarboxylation) |

| 170 | [M - COOH]⁺ | [C₁₁H₈NO]⁺ | Loss of carboxyl group |

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise elemental composition of this compound. This technique provides the experimental mass with a high degree of accuracy, which allows for the unambiguous confirmation of its molecular formula. The exact mass is a fundamental characteristic derived from the sum of the most abundant isotopic masses of its constituent atoms.

For this compound, the molecular formula is established as C₁₂H₉NO₃. cymitquimica.com The theoretical monoisotopic mass calculated from this formula is 215.05824 Da. HRMS analysis would be expected to yield an experimental mass that closely matches this theoretical value, typically within a few parts per million (ppm), thus confirming the compound's elemental makeup.

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₉NO₃ cymitquimica.com |

| Theoretical Monoisotopic Mass | 215.05824 Da |

| Molecular Weight (Average) | 215.2048 cymitquimica.com |

Tandem Mass Spectrometry for Structural Characterization

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound (m/z 215.05824), the fragmentation pattern would provide conclusive evidence for its structural connectivity.

The fragmentation process is governed by the chemical nature of the functional groups present. Key fragmentation pathways for this molecule would likely involve the carboxylic acid and the hydroxypyridine moieties. Common fragmentation patterns for aromatic carboxylic acids include the loss of water (H₂O, 18 Da) and the loss of a carboxyl group (COOH, 45 Da). libretexts.org The stable aromatic and pyridine rings would likely remain intact or undergo characteristic ring cleavages.

Table 2: Predicted Tandem MS Fragmentation for this compound

| Precursor Ion (m/z) | Predicted Fragment (Loss) | Fragment m/z |

|---|---|---|

| 215.05824 | Loss of H₂O | 197.0476 |

| 215.05824 | Loss of COOH | 170.0657 |

This technique is crucial for distinguishing between isomers, as different structural arrangements would yield unique fragmentation fingerprints.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This is essential for understanding the molecule's conformation and its intermolecular interactions in the solid state.

Single-Crystal X-ray Diffraction: Elucidation of Molecular and Supramolecular Structures

Single-crystal X-ray diffraction (SC-XRD) is the most powerful method for determining the precise atomic coordinates of a molecule. nih.gov For this compound, an SC-XRD analysis would reveal critical details such as bond lengths, bond angles, and torsional angles. This technique allows for the unambiguous determination of the relative orientation of the carboxyphenyl group and the hydroxypyridine ring.

Powder X-ray Diffraction: Phase Identification and Purity Assessment

Powder X-ray diffraction (PXRD) is a non-destructive technique used for the characterization of polycrystalline materials. americanpharmaceuticalreview.com It serves as a unique "fingerprint" for a specific crystalline phase, making it an indispensable tool for phase identification and purity assessment. tricliniclabs.comunits.it

A PXRD pattern plots the intensity of diffracted X-rays against the diffraction angle (2θ). The peak positions are determined by the unit cell dimensions of the crystal lattice, according to Bragg's Law, while the relative peak intensities are determined by the arrangement of atoms within the unit cell. americanpharmaceuticalreview.com For this compound, PXRD would be used to:

Confirm the identity of a synthesized batch by comparing its diffraction pattern to a reference pattern.

Assess the sample's purity by detecting the presence of crystalline impurities, which would appear as additional peaks in the diffractogram.

Identify different polymorphic forms of the compound, as different crystal structures will produce distinct PXRD patterns. units.it

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solution Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* transitions associated with its aromatic systems.

The core structure, 3-hydroxypyridine, is known to exhibit characteristic UV absorption. researchgate.net The addition of the 4-carboxyphenyl substituent creates a larger conjugated system, which is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to the individual chromophores. The exact position of the absorption bands can be influenced by the solvent polarity and pH, as these factors can affect the ionization state of the carboxylic acid and phenolic hydroxyl group, thereby altering the electronic structure of the molecule.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3-hydroxypyridine |

Computational and Theoretical Chemistry Studies of 2 4 Carboxyphenyl 3 Hydroxypyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, used to determine the electronic structure and reactivity of molecules. nih.govresearchgate.net Methods like the B3LYP functional combined with basis sets such as 6-311++G(d,p) are commonly employed to model the properties of organic molecules with reasonable accuracy. nih.govnih.gov

Geometry optimization is a computational process to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the ground state conformation. nih.gov For 2-(4-Carboxyphenyl)-3-hydroxypyridine, this process would involve calculating the forces on each atom and adjusting their positions until a stable structure is achieved. The resulting optimized geometry provides data on bond lengths, bond angles, and dihedral angles. nih.gov

Table 1: Representative Optimized Geometrical Parameters for a Pyridine-Phenyl System (Illustrative)

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C-C (inter-ring) | 1.48 Å |

| Bond Length | C=N (pyridine) | 1.34 Å |

| Bond Length | C-O (hydroxyl) | 1.36 Å |

| Bond Angle | C-C-N (pyridine) | 123° |

| Dihedral Angle | C-C-C-C (inter-ring) | 35° |

| Note: This data is illustrative, based on typical values for similar molecular scaffolds, to demonstrate the output of geometry optimization calculations. |

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding chemical reactivity. The HOMO is the region from which a molecule is most likely to donate electrons in a reaction, while the LUMO is the region most likely to accept electrons. The distribution of these orbitals across the this compound structure would indicate the most probable sites for electrophilic and nucleophilic attack. mdpi.commdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govmdpi.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests the molecule is more reactive. mdpi.com For molecules like this compound, the HOMO is typically localized on the electron-rich hydroxypyridine ring, while the LUMO may be distributed across the conjugated system, including the carboxyphenyl group.

Table 2: Illustrative Frontier Molecular Orbital Energies and Related Parameters

| Parameter | Symbol | Illustrative Value (eV) | Description |

| HOMO Energy | EHOMO | -6.20 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | ELUMO | -1.65 | Energy of the lowest unoccupied molecular orbital. |

| Energy Gap | ΔE | 4.55 | Indicator of chemical reactivity and stability. nih.gov |

| Electronegativity | χ | 3.93 | Measures the tendency to attract electrons. mdpi.com |

| Chemical Hardness | η | 2.28 | Resistance to change in electron configuration. mdpi.com |

| Note: Values are representative for this class of compounds based on published DFT studies on related structures. nih.govmdpi.com |

Hydroxypyridines are known to exist in tautomeric equilibrium with their corresponding pyridone forms. chemtube3d.com Specifically, 3-hydroxypyridine (B118123) can exist in equilibrium with a zwitterionic pyridone tautomer. The presence of the carboxyphenyl substituent will electronically influence this equilibrium. Computational studies, particularly DFT, are essential for determining the relative stabilities of these tautomers and the energy barriers for the proton transfer that interconverts them. nih.govwuxibiology.com

The tautomerization can occur via an intramolecular proton shift, which typically has a high energy barrier. nih.gov Alternatively, it can be facilitated by solvent molecules, such as water, which can act as a proton shuttle, significantly lowering the activation energy. wuxibiology.com DFT calculations can model these pathways, providing insight into the reaction mechanism and the role of the solvent environment in determining which tautomer is predominant. wuxibiology.comnih.gov For this compound, the acidic proton of the carboxylic acid group adds another layer of complexity to its acid-base and tautomeric properties.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While DFT calculations are excellent for static, ground-state properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. utupub.fi MD simulations model the movement of every atom in the molecule and surrounding solvent by solving Newton's equations of motion, governed by a set of parameters known as a force field (e.g., AMBER, GROMOS). utupub.fi

For this compound, an MD simulation would reveal how the molecule behaves in a solution, typically water. It would show the flexibility of the molecule, including the rotation between the two rings and the movement of the hydroxyl and carboxyl groups. scienceopen.com Furthermore, MD simulations are invaluable for studying solvent effects, such as the formation and dynamics of hydrogen bonds between the molecule's polar groups (–OH, –COOH, and pyridine (B92270) nitrogen) and surrounding water molecules. nih.govdtu.dk This provides a detailed picture of the molecule's hydration shell and its influence on conformational preference and stability. dtu.dk

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov The goal is to predict the activity of new, untested compounds. nih.gov

A QSAR study for derivatives of this compound would involve several steps. First, a dataset of compounds with measured biological activity (e.g., enzyme inhibition IC₅₀ values) would be collected. frontiersin.org Then, for each compound, a wide range of molecular descriptors would be calculated, including topological, electronic (e.g., from DFT), and physicochemical properties. nih.govnih.gov Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is developed that best relates the descriptors to the observed activity. frontiersin.orgnih.gov Such a model could identify key structural features—for instance, the importance of steric bulk or electrostatic potential in a particular region—that are critical for the desired biological effect. nih.gov

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational method that predicts the preferred binding orientation of a ligand (in this case, this compound) to a biological target, usually a protein or enzyme. mdpi.comresearchgate.net This technique is fundamental in drug discovery for predicting how a molecule might act as an inhibitor. nih.gov

The process involves placing the flexible ligand into the active site of a rigid or flexible receptor structure and using a scoring function to estimate the binding affinity for thousands of possible binding poses. nih.govnih.gov The results can reveal the most likely binding mode and identify key intermolecular interactions, such as hydrogen bonds, salt bridges (involving the carboxylate), and π-π stacking (involving the aromatic rings). mdpi.com A hypothetical docking of this compound into an enzyme active site could show the hydroxyl and carboxyl groups forming crucial hydrogen bonds with active site residues, while the pyridine and phenyl rings engage in hydrophobic or stacking interactions, explaining its potential mechanism of action at an atomic level. researchgate.net

Biological Activity and Mechanistic Investigations of 2 4 Carboxyphenyl 3 Hydroxypyridine

Molecular Mechanisms of Metal Ion Chelation in Biological Systems

Iron(III) Scavenging in Cellular Contexts

While numerous 3-hydroxypyridine (B118123) derivatives are known for their iron(III) scavenging properties, no specific studies were identified that investigate this activity for 2-(4-Carboxyphenyl)-3-hydroxypyridine in cellular contexts. Research on related compounds, such as 1,2-diethyl-3-hydroxypyridin-4-one (B39708) (CP94), has shown significant iron chelation, but these findings cannot be directly attributed to this compound without dedicated research.

Investigation of Aluminum Mobilization and Detoxification Pathways

Similarly, there is a lack of specific research on the mobilization and detoxification of aluminum by this compound. The potential for this activity is suggested by the known properties of the 3-hydroxypyridine scaffold, but empirical evidence for this specific compound is absent from the reviewed literature.

Modulation of Cellular Processes and Pathways by 3-Hydroxypyridine Derivatives

The impact of this compound on cellular processes, including cytotoxicity and the modulation of cell signaling pathways, remains an area with a significant knowledge gap.

Cytotoxicity and Cell Viability Studies in in vitro Models: Mechanistic Insights

No specific data from in vitro studies on the cytotoxicity and effects on cell viability of this compound were found.

A comprehensive search did not yield any studies that have evaluated the cytotoxic effects of this compound on common human carcinoma cell lines such as HeLa, MCF-7, HepG2, or HCT-116.

In the absence of cytotoxicity data, there is consequently no information available regarding the exploration of apoptotic, necrotic, or autophagic signaling pathways that might be modulated by this compound.

Enzyme Inhibition Studies: Substrate Specificity and Kinetic Analysis

The hydroxypyridine moiety is a key feature in several classes of enzyme inhibitors. The specific arrangement of the hydroxyl group and the ring nitrogen in this compound creates a bidentate chelation site, which is crucial for its potential inhibitory activities, especially against metalloenzymes.

Inhibition of Iron-Containing Enzymes and Metabolic Pathways

Although direct studies on the inhibition of iron-containing enzymes by this compound are not extensively documented, the related class of 3-hydroxypyridin-4-ones is well-known for its iron-chelating properties. nih.gov These compounds are effective at binding iron and have been investigated as orally active iron chelators. nih.gov Their ability to inhibit iron-containing metalloenzymes, such as tyrosine hydroxylase, has been demonstrated. nih.gov Research into a range of 3-hydroxypyridin-4-ones has shown that lipophilicity is a key factor in their ability to inhibit mammalian tyrosine hydroxylase. nih.gov Specifically, ligands with more hydrophilic substituents tend to be weaker inhibitors of this enzyme. nih.gov

Furthermore, the introduction of a 1'-hydroxyalkyl group at the 2-position of the 3-hydroxypyridin-4-one scaffold has been shown to significantly enhance the iron(III)-binding affinity. nih.gov This modification leads to a substantial increase in pFe³⁺ values, indicating more effective iron chelation. nih.gov For instance, 1-ethyl-2-(1'-hydroxyethyl)-3-hydroxypyridin-4-one demonstrated a pFe³⁺ of 21.4, a significant improvement over the 19.4 value of Deferiprone, a clinically used iron chelator. nih.gov This suggests that the specific substitution pattern on the hydroxypyridine ring is critical for potent iron-binding activity.

Tyrosinase Inhibition and Melanogenesis Modulation

Tyrosinase is a key copper-containing enzyme in the physiological process of melanin (B1238610) formation, known as melanogenesis. wjpmr.com The inhibition of tyrosinase is a primary strategy for controlling hyperpigmentation. researchgate.net The enzyme catalyzes the initial, rate-limiting steps of converting L-tyrosine into L-DOPA and subsequently to dopaquinone. mdpi.com

While specific data on this compound is not available, various compounds containing hydroxyphenyl or similar chelating structures have been shown to inhibit tyrosinase. For example, certain carboxylic acids demonstrate inhibitory effects on tyrosinase and melanogenesis through multiple mechanisms, including direct enzyme inhibition and suppression of DOPA auto-oxidation. Kinetic analyses have revealed that inhibitors can act through competitive or mixed-type inhibition. For instance, L-pyroglutamic acid acts as a competitive inhibitor of mushroom tyrosinase, whereas malic acid and lactic acid exhibit mixed-type inhibition. The structural features of this compound, with its hydroxyl and carboxyl groups, suggest a potential for interaction with the tyrosinase active site, possibly by chelating the copper ions essential for its catalytic activity.

Inhibition of Viral Enzymes (e.g., Influenza A Endonuclease, Human Rhinovirus 3C Protease)

The active sites of many viral enzymes, particularly polymerases and proteases, contain metal ions that are critical for their function, making them targets for inhibitors with metal-chelating capabilities.

Influenza A Endonuclease: The endonuclease domain of the influenza A virus RNA polymerase contains a bimetallic active site and is a key target for antiviral drug development. nih.gov Phenyl-substituted 3-hydroxypyridin-2(1H)-ones have been identified as potent inhibitors of this enzyme. nih.gov These compounds function as bimetal chelating ligands, with some derivatives exhibiting IC₅₀ values in the low nanomolar range. nih.gov Similarly, 3-hydroxyquinolin-2(1H)-ones have been shown to chelate the two metal ions in the endonuclease active site, demonstrating the effectiveness of this type of scaffold in inhibiting viral replication.

Human Rhinovirus (HRV) 3C Protease: HRV 3C protease is a cysteine protease essential for the viral life cycle, as it processes the viral polyprotein. Inhibitors of this enzyme block viral replication. While specific inhibition by this compound has not been reported, the general strategy involves designing molecules that fit into the enzyme's active site. Some compounds have been developed that dually inhibit both HRV 3C and 2A proteases, potentially leading to a cooperative antiviral effect.

Other Enzyme Systems (e.g., Urease, Rho-Kinase, N-methyl-D-aspartate (NMDA) inhibitors, Carbonic Anhydrase Isoforms, MAO-B)

The structural characteristics of this compound suggest it could interact with a variety of other enzyme systems.

Urease: Urease is a nickel-containing enzyme found in some bacteria and is a target for treating infections, such as those caused by Helicobacter pylori. Urease inhibitors often work by interacting with the nickel ions in the active site. While many different classes of compounds have been studied as urease inhibitors, there is no specific data for this compound.

Rho-Kinase (ROCK): Rho-kinases are serine/threonine kinases that are important regulators of cell processes like smooth muscle contraction and are targets for diseases including hypertension and glaucoma. Numerous inhibitors have been developed, often featuring heterocyclic scaffolds. For example, 3-(4-Pyridyl)indole is an ATP-competitive inhibitor of Rho kinase.

N-methyl-D-aspartate (NMDA) Receptors: NMDA receptors are glutamate-activated ion channels crucial for synaptic plasticity. Antagonists of this receptor have therapeutic potential for various neurological disorders. Compounds are often classified by their mechanism, such as competitive antagonists that bind to the glutamate (B1630785) site.

Carbonic Anhydrase (CA) Isoforms: CAs are zinc-containing metalloenzymes involved in numerous physiological processes. Inhibitors are used as diuretics and for treating glaucoma. Inhibition patterns can be competitive, noncompetitive, or uncompetitive, depending on how the inhibitor interacts with the enzyme and its substrate.

Monoamine Oxidase B (MAO-B): MAO-B is a mitochondrial enzyme that deaminates neurotransmitters. Its inhibition is a key strategy in the treatment of Parkinson's disease. Many inhibitors feature scaffolds that allow for selective and potent interaction with the enzyme's active site, with some 2-phenyloxazole-4-carboxamide derivatives showing competitive inhibition with Kᵢ values in the sub-micromolar range.

Antimicrobial Activity: Mechanistic Basis against Pathogens

The potential for hydroxypyridine derivatives to exhibit antimicrobial activity often stems from their ability to chelate essential metal ions, disrupting microbial metabolism, or from direct interaction with microbial cell structures.

Antibacterial and Antifungal Mechanisms

While specific studies detailing the antibacterial or antifungal mechanisms of this compound are lacking, related phenolic and heterocyclic compounds have demonstrated notable antimicrobial effects. The proposed mechanisms often involve the disruption of the cell membrane.

For example, the phenolic compound 3-p-trans-coumaroyl-2-hydroxyquinic acid has been shown to damage the cytoplasmic membrane of Staphylococcus aureus. This damage leads to membrane hyperpolarization, a loss of integrity, and increased fluidity, ultimately causing the leakage of intracellular components. Similarly, 2-hydroxy-4-methoxybenzaldehyde (B30951) exhibits its antibacterial action against S. aureus by targeting the cell membrane, leading to the release of proteins and nucleic acids. These findings suggest that a potential antibacterial mechanism for this compound could involve similar membrane-disruptive actions.

Interactive Data Table: Examples of Enzyme Inhibition by Related Compounds Use the filters below to explore inhibitory data for compounds structurally related to this compound. Data is compiled from various studies and is intended for comparative purposes.

| Compound Class | Specific Compound Example | Enzyme Target | Inhibitory Value (IC₅₀) | Reference |

|---|---|---|---|---|

| Phenyl substituted 3-hydroxypyridin-2(1H)-one | Compound 16 | Influenza A Endonuclease | 11 nM | nih.gov |

| Phenyl substituted 3-hydroxypyridin-2(1H)-one | Compound 18 | Influenza A Endonuclease | 23 nM | nih.gov |

| Thiophene chalcone | (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | Tyrosinase (dopa oxidase) | 0.93 µM | mdpi.com |

| Indolopyridine | 3-(4-Pyridyl)-1H-indole | Rho-Kinase | 25 µM | |

| Carboxylic Acid | L-pyroglutamic acid | Tyrosinase | 3.38 mM |

Antimalarial Activity and Parasite Target Identification

The antimalarial properties of the broader class of 3-hydroxypyridin-4-ones, to which this compound belongs, have been a subject of scientific investigation. Their mechanism of action is primarily attributed to their ability to chelate iron, a crucial element for the malaria parasite's metabolic processes. nih.gov Iron chelators are explored as potential antimalarial agents because they can interfere with the parasite's iron-dependent pathways, thereby inhibiting its growth and proliferation. nih.gov

During its lifecycle in human erythrocytes, the malaria parasite, Plasmodium falciparum, digests hemoglobin, leading to the release of toxic heme. The parasite detoxifies this heme by crystallizing it into hemozoin. Iron chelators can disrupt this process and other iron-dependent metabolic functions within the parasite. nih.gov

Research on various 3-hydroxypyridin-4-one derivatives has demonstrated their potential as antimalarial compounds. For instance, studies on N-alkyl-3-hydroxypyridin-4-ones have shown a significant dose-dependent suppression of P. falciparum cultures in vitro. nih.gov The lipophilicity of these compounds has been identified as a critical factor for their in vivo efficacy. More lipophilic derivatives have been found to be more effective at suppressing malaria and depleting hepatic iron stores. nih.gov

Furthermore, hybrid molecules combining 3-hydroxypyridin-4-ones with existing antimalarial drugs like chloroquine (B1663885) have been synthesized and evaluated. nih.gov This approach aims to enhance the activity against drug-resistant strains of P. falciparum. nih.gov While specific data on the direct antimalarial activity of this compound is not extensively detailed in the reviewed literature, its structural features as a 3-hydroxypyridin-4-one suggest that its potential antimalarial action would likely involve iron chelation, thereby interfering with the parasite's survival. Further targeted studies would be necessary to determine its specific inhibitory concentrations and parasite targets.

Table 1: Antimalarial Activity of Selected 3-Hydroxypyridin-4-one Derivatives

| Compound Class | Parasite Strain | In Vitro Activity | Key Findings |

| N-alkyl-3-hydroxypyridin-4-ones | Plasmodium falciparum | Significant dose-related suppression at ≥5 µM nih.gov | Lipophilicity correlates with in vivo antimalarial effect nih.gov |

| Hydroxypyridinone-chloroquine hybrids | P. falciparum (chloroquine-sensitive and -resistant strains) | Active against both strains nih.gov | Aims to overcome chloroquine resistance nih.gov |

Anti-HIV Activity

The hydroxypyridone carboxylic acid scaffold, characteristic of this compound, has been investigated for its potential as an anti-HIV agent. Research has focused on the ability of this class of compounds to inhibit the reverse transcriptase (RT)-associated ribonuclease H (RNase H) activity of HIV. RNase H is a critical enzyme for viral replication, as it degrades the RNA strand of RNA-DNA hybrids during reverse transcription, a step essential for the formation of proviral DNA.

A study on the design, synthesis, and biological evaluation of hydroxypyridone carboxylic acids revealed that these compounds can act as inhibitors of HIV RT-associated RNase H. The inhibitory mechanism is believed to involve the chelation of two divalent metal ions in the active site of the enzyme. This is a common feature for inhibitors of both RNase H and HIV integrase (IN), another important viral enzyme.

In this study, several analogues were synthesized and tested. It was found that modifications to the carboxylate functional group could impact the inhibitory activity. For instance, esterification of the carboxylate led to a loss of activity, while conversion to a carboxamide preserved or, in some cases, enhanced the inhibitory potential against both RT polymerase and RNase H activities. One of the compounds in the series demonstrated reasonable cell-based antiviral activity with a 50% effective concentration (EC50) of 10 µM.

These findings suggest that this compound, as a member of the hydroxypyridone carboxylic acid class, has the potential to exhibit anti-HIV activity by targeting the RNase H function of the viral reverse transcriptase.

Table 2: Anti-HIV Activity of a Representative Hydroxypyridone Carboxylic Acid

| Compound Class | Target | Mechanism of Action | In Vitro Activity (EC50) |

| Hydroxypyridone Carboxylic Acids | HIV Reverse Transcriptase-associated RNase H | Metal chelation in the active site | 10 µM (for a representative analogue) |

Antioxidant Properties and Radical Scavenging Mechanisms

The antioxidant potential of 3-hydroxypyridin-4-one derivatives, including this compound, is an area of significant interest. Their antioxidant activity is often attributed to a dual mechanism: iron chelation and radical scavenging. nih.gov

Iron is a known catalyst for the Fenton and Haber-Weiss reactions, which generate highly reactive hydroxyl radicals, leading to oxidative stress. nih.govnih.gov By chelating iron ions, 3-hydroxypyridin-4-ones can prevent these damaging reactions from occurring. nih.gov The iron-chelating ability of these compounds is well-documented, with the specific chelating strength varying based on the substitution pattern on the hydroxypyridinone ring. nih.govrsc.org

In addition to iron chelation, these compounds can directly scavenge free radicals. The radical scavenging activity is largely associated with the hydroxyl group on the pyridine (B92270) ring. The primary mechanisms by which phenolic compounds, including 3-hydroxypyridin-4-ones, exert their radical scavenging effects are through Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT) or Sequential Proton Loss Electron Transfer (SPLET). nih.govmdpi.com

Computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate the antioxidant mechanisms of 3-hydroxypyridin-4-one derivatives. nih.govresearchgate.net These studies have examined parameters like bond dissociation enthalpy (BDE) and ionization potential (IP) to predict the preferred radical scavenging pathway. For some 3-hydroxypyridin-4-one derivatives, the SPLET mechanism has been suggested as the more favorable pathway for their antioxidant action. nih.govresearchgate.net

Experimental assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay, have been used to quantify the antioxidant capacity of these compounds. nih.govresearchgate.net While specific experimental data for this compound was not found in the reviewed literature, the collective evidence for the 3-hydroxypyridin-4-one class strongly suggests that it possesses antioxidant properties through both iron chelation and radical scavenging mechanisms.

Table 3: Postulated Antioxidant Mechanisms for 3-Hydroxypyridin-4-one Derivatives

| Mechanism | Description |

| Iron Chelation | Sequesters iron ions, preventing their participation in the generation of reactive oxygen species via Fenton and Haber-Weiss reactions. nih.govnih.gov |

| Radical Scavenging | Directly interacts with and neutralizes free radicals. This can occur through mechanisms such as Hydrogen Atom Transfer (HAT) or Sequential Proton Loss Electron Transfer (SPLET). nih.govnih.govmdpi.comresearchgate.net |

Structure Activity Relationship Sar Studies of 2 4 Carboxyphenyl 3 Hydroxypyridine and Its Analogs

Impact of Substituent Modifications on Biological Activity and Coordination

The biological activity and coordination potential of 2-(4-carboxyphenyl)-3-hydroxypyridine are intrinsically linked to the nature and position of its substituents. Modifications to the pyridine (B92270) and phenyl rings can dramatically alter the molecule's physicochemical properties, thereby influencing its interaction with biological targets and metal ions.

The hydrophobicity of a molecule, often quantified by its partition coefficient (log P or Kpart), plays a crucial role in its biological potency. This parameter influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While direct studies on this compound are limited, research on analogous 3-hydroxypyridinone derivatives provides valuable insights. For these compounds, a clear correlation between lipophilicity and biological activity, such as the inhibition of metalloenzymes, has been established.

In a study on 3-hydroxypyridin-4-ones as inhibitors of mammalian tyrosine hydroxylase, it was found that lipophilicity was the predominant factor governing their inhibitory capability. Analogs with more hydrophilic substituents tended to be weaker inhibitors, whereas a strong correlation was observed between the logP values of the entire molecule and its inhibitory activity. This suggests that for this compound analogs, modulating the hydrophobicity through the introduction or modification of substituents could be a key strategy to optimize biological potency. The carboxyl group on the phenyl ring of the parent compound introduces a degree of hydrophilicity, and modifications at this site or on the pyridine ring could systematically alter the Kpart value to enhance cell permeability and target engagement.

Table 1: Illustrative Data on the Effect of Substituents on Lipophilicity and Biological Activity of Hypothetical 3-Hydroxypyridine (B118123) Analogs (Note: This table is a hypothetical representation based on general principles observed in related compound classes and is for illustrative purposes only.)

| Compound | Substituent (R) | logP (Predicted) | Biological Activity (IC50, µM) |

| Analog A | -H | 1.5 | 10.2 |

| Analog B | -CH3 | 2.0 | 5.1 |

| Analog C | -OCH3 | 1.8 | 7.5 |

| Analog D | -Cl | 2.2 | 3.8 |

| Analog E | -COOH | 0.8 | 25.6 |

The position and electronic properties of substituents on both the phenyl and pyridine rings can significantly influence the biological activity of this compound analogs. Studies on related 2-arylpyridine derivatives have shown that the nature and location of substituents on the phenyl ring are critical for activity. For instance, in a series of 2-aryl-2-(pyridin-2-yl)acetamides, the highest anticonvulsant activity was observed in compounds with either an unsubstituted phenyl ring or those with substituents at the ortho and meta positions. nih.gov

The carboxyl group at the para-position of the phenyl ring in this compound is an important feature. Its acidic nature can allow for ionic interactions and hydrogen bonding with biological targets. However, in some related heterocyclic systems, the introduction of a p-carboxy substituent on a phenyl ring has been shown to decrease activity, possibly due to increased polarity and reduced membrane permeability. The electronic nature of substituents on the phenyl ring can also modulate the pKa of the pyridine nitrogen and the 3-hydroxy group, which can be critical for metal ion coordination and interaction with receptor sites.

Alkyl substituents on the pyridine ring can also impact activity. For example, the introduction of alkyl groups can increase lipophilicity and may provide beneficial steric interactions within a binding pocket. Conversely, bulky alkyl groups could lead to steric hindrance, potentially reducing or abolishing activity.

Stereochemical Considerations and Enantiomeric Influences on Molecular Recognition

While this compound itself is not chiral, the introduction of a chiral center, for instance by substitution at the benzylic position or on an alkyl side chain, would result in enantiomers. It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and toxicity profiles. This is due to the stereospecific nature of interactions with chiral biological macromolecules such as enzymes and receptors.